n-Propyl trichloroacetate

Volatility Vapor Pressure Distillation

n-Propyl trichloroacetate (CAS 13313-91-2) is a trichloromethyl ester of propanol and trichloroacetic acid. It belongs to the class of alkyl trichloroacetates, which are distinguished by the strong electron-withdrawing nature of the -CCl3 group.

Molecular Formula C5H10O2
C5H10O2
CH3COOCH2CH2CH3
Molecular Weight 102.13 g/mol
CAS No. 13313-91-2
Cat. No. B083142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Propyl trichloroacetate
CAS13313-91-2
Synonymsn-Propyl trichloroacetate
Molecular FormulaC5H10O2
C5H10O2
CH3COOCH2CH2CH3
Molecular Weight102.13 g/mol
Structural Identifiers
SMILESCCCOC(=O)C
InChIInChI=1S/C5H10O2/c1-3-4-7-5(2)6/h3-4H2,1-2H3
InChIKeyYKYONYBAUNKHLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2 % (NIOSH, 2024)
Miscible with alcohols, ketones, esters, hydrocarbons
Soluble in carbon tetrachloride
MISCIBLE WITH CASTOR AND LINSEED OILS
In water, 1.89X10+4 mg/L at 20 °C
18.9 mg/mL at 20 °C
Solubility in water, g/100ml at 16 °C: 1.6 (poor)
miscible with alcohol, ether;  soluble 1ml in 60ml water
1 ml in 1 ml 95% alcohol (in ethanol)
2%

Structure & Identifiers


Interactive Chemical Structure Model





n-Propyl Trichloroacetate (CAS 13313-91-2): An Alkyl Trichloroacetate with Unique Physical and Analytical Characteristics for Specialized Applications


n-Propyl trichloroacetate (CAS 13313-91-2) is a trichloromethyl ester [1] of propanol and trichloroacetic acid. It belongs to the class of alkyl trichloroacetates, which are distinguished by the strong electron-withdrawing nature of the -CCl3 group [2]. This structural feature imparts distinct physical-chemical properties compared to its close analogs, such as ethyl trichloroacetate (CAS 515-84-4), making it a specialized choice for applications where specific volatility, hydrophobicity, and analytical behavior are critical.

n-Propyl Trichloroacetate (13313-91-2) Procurement: Why Substituting with Another Alkyl Trichloroacetate is Not a 'Drop-in' Decision


Substituting n-propyl trichloroacetate with a seemingly similar compound like ethyl trichloroacetate is not a straightforward 'drop-in' replacement due to quantifiable differences in their physical and chemical properties. The difference in the alkyl chain length (propyl vs. ethyl) directly impacts key parameters like boiling point, vapor pressure, and lipophilicity (LogP) . These differences can significantly alter a compound's behavior in a reaction, its retention time in gas chromatography [1], and its performance in material science applications where dielectric properties are important [2]. Therefore, careful consideration of these specific quantitative differences is essential for ensuring experimental reproducibility and achieving the desired performance outcome.

Quantitative Differentiation of n-Propyl Trichloroacetate (13313-91-2) vs. Analogs: A Comparative Evidence Matrix


n-Propyl Trichloroacetate Demonstrates Lower Volatility Compared to Its Ethyl Analog

n-Propyl trichloroacetate exhibits significantly lower volatility than ethyl trichloroacetate. This is evidenced by a higher boiling point and a substantially lower vapor pressure at 25°C. This property is crucial for applications requiring reduced evaporative loss or for designing processes where a higher boiling solvent/reagent is needed .

Volatility Vapor Pressure Distillation Sample Handling

Enhanced Lipophilicity of n-Propyl Trichloroacetate for Applications Requiring Higher Hydrophobicity

n-Propyl trichloroacetate is considerably more lipophilic than its ethyl ester counterpart, as indicated by its higher calculated LogP value. This difference in hydrophobicity is a key determinant for its behavior in biphasic systems, extraction processes, and its interaction with hydrophobic environments .

Lipophilicity Partition Coefficient LogP Extraction Membrane Permeability

Differential Dielectric Relaxation of n-Propyl Trichloroacetate at Microwave Frequencies

The dielectric behavior of n-propyl trichloroacetate, specifically its permittivity and dielectric loss, has been directly measured and compared to its methyl and ethyl analogs across a range of microwave frequencies. These measurements provide a direct quantitative comparison of their behavior in an oscillating electric field, which is relevant for material science applications and understanding their molecular dynamics [1] [2].

Dielectric Properties Microwave Chemistry Material Science Permittivity

Defined Application Scenarios for n-Propyl Trichloroacetate (CAS 13313-91-2) Based on Verifiable Differentiation


Analytical Chemistry: Use as a Defined Retention Index Standard in Gas Chromatography (GC)

n-Propyl trichloroacetate is a member of the homologous series of n-alkyl trichloroacetates, which have been specifically prepared and validated for use as retention index standards in gas chromatography [1]. Its unique and reproducible retention time, which is distinct from the more common ethyl analog, provides a valuable data point for calibrating GC systems and improving the identification of unknown compounds in complex mixtures. Its use directly supports the generation of comparable data across different laboratories.

Organic Synthesis: Selection as a Reagent with Moderated Volatility and Increased Lipophilicity

For reactions where the volatility of ethyl trichloroacetate (boiling point 167.8°C) is a concern, n-propyl trichloroacetate offers a less volatile alternative (boiling point 186.5°C), reducing evaporative losses and improving containment . Furthermore, its enhanced lipophilicity (LogP 3.17 vs. 2.64 for ethyl) makes it a superior choice for reactions conducted in non-polar solvents or for facilitating phase-transfer catalysis . This selection is based on quantifiable property differences that directly impact synthetic efficiency.

Materials Science Research: Investigation of Molecular Dynamics and Dielectric Properties

The detailed characterization of the dielectric relaxation behavior of n-propyl trichloroacetate at microwave frequencies provides a quantitative foundation for its use in specialized material science applications [2]. The ability to resolve and compare its overall molecular rotation and intramolecular group rotation with those of its methyl and ethyl analogs makes it a valuable model compound for studying molecular dynamics in condensed phases. This is a niche but evidence-backed application area.

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